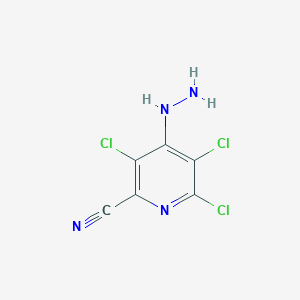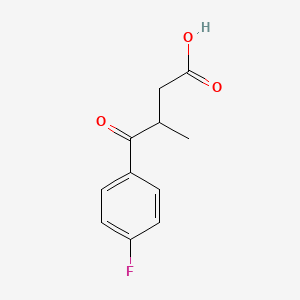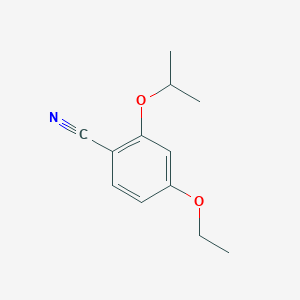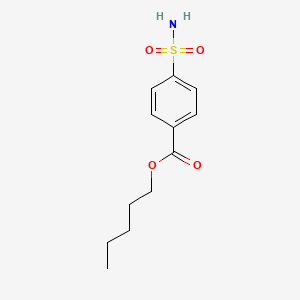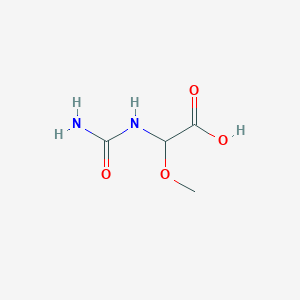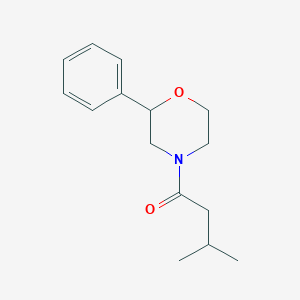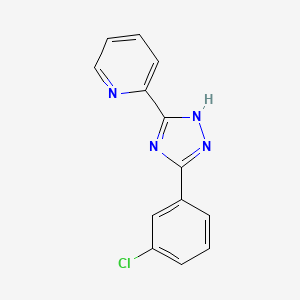
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1,2,4-triazole ring, which is further substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine and triazole compounds .
Scientific Research Applications
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 2-chloropyridine share the pyridine ring structure.
Triazole derivatives: Compounds such as 1,2,4-triazole and 3-amino-1,2,4-triazole share the triazole ring structure.
Uniqueness
3-(pyridin-2-yl)-5-(3-chlorophenyl)-1,2,4-triazole is unique due to the combination of the pyridine and triazole rings with a chlorophenyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
76591-82-7 |
|---|---|
Molecular Formula |
C13H9ClN4 |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,(H,16,17,18) |
InChI Key |
LOOGPKFISVEXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




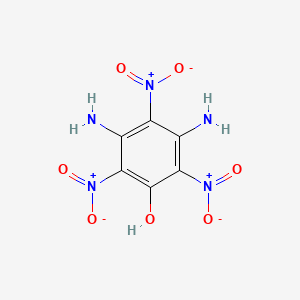

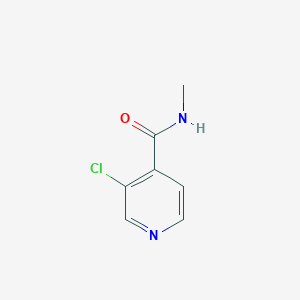
![2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile](/img/structure/B8651325.png)

